N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It is commonly referred to as FMeOXA, and it belongs to the class of compounds known as oxazolidinones.
Mechanism of Action
FMeOXA works by inhibiting bacterial protein synthesis. Specifically, it binds to the 50S ribosomal subunit, preventing the formation of the initiation complex required for protein synthesis. This results in the inhibition of bacterial growth and replication.
Biochemical and Physiological Effects:
FMeOXA has been shown to have low toxicity in vitro and in vivo studies. It has also been found to have good pharmacokinetic properties, including good bioavailability and tissue penetration. Additionally, FMeOXA has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of FMeOXA is its broad-spectrum activity against a range of Gram-positive bacteria, including MRSA and VRE. Additionally, it has low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, one limitation of FMeOXA is its limited activity against Gram-negative bacteria, which limits its potential use as a broad-spectrum antibiotic.
Future Directions
There are several potential future directions for research on FMeOXA. One area of focus could be the development of analogs with improved activity against Gram-negative bacteria. Additionally, further investigation is needed to fully understand the anti-inflammatory properties of FMeOXA and its potential use in the treatment of inflammatory diseases. Finally, more research is needed to fully understand the pharmacokinetic properties of FMeOXA and its potential use in clinical settings.
Synthesis Methods
The synthesis of FMeOXA involves the reaction between 4-fluoroaniline and 2-(2-chloroethoxy)ethylmorpholine, followed by the reaction between the resulting intermediate and 4-methoxyphenol. The final product is obtained through a series of purification steps, including crystallization and chromatography.
Scientific Research Applications
FMeOXA has been investigated for its potential therapeutic properties, particularly as an antibacterial agent. It has shown promising activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). Additionally, FMeOXA has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4/c1-26-18-6-8-19(9-7-18)28-15-21(25)23-14-20(24-10-12-27-13-11-24)16-2-4-17(22)5-3-16/h2-9,20H,10-15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUSFAKQAWBBJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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